3-Iodo-4-isobutyramidobenzoic acid
Overview
Description
3-Iodo-4-isobutyramidobenzoic acid is an organic compound with the molecular formula C11H12INO3 It is characterized by the presence of an iodine atom attached to the benzene ring, along with an isobutyramido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst to form the carbon-iodine bond . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 3-Iodo-4-isobutyramidobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-isobutyramidobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the carboxylic acid group may be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can be used in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions can produce alcohols or higher oxidation state compounds.
Scientific Research Applications
3-Iodo-4-isobutyramidobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Iodo-4-isobutyramidobenzoic acid exerts its effects depends on the specific application. In chemical reactions, the iodine atom and the isobutyramido group play key roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further investigation to elucidate.
Comparison with Similar Compounds
3-Iodo-4-aminobenzoic acid: Similar structure but lacks the isobutyramido group.
4-Iodo-3-isobutyramidobenzoic acid: Positional isomer with the iodine and isobutyramido groups swapped.
3-Bromo-4-isobutyramidobenzoic acid: Bromine atom instead of iodine.
Uniqueness: 3-Iodo-4-isobutyramidobenzoic acid is unique due to the specific combination of the iodine atom and the isobutyramido group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-iodo-4-(2-methylpropanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-6(2)10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOHPBPZLWBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660954 | |
Record name | 3-Iodo-4-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-34-0 | |
Record name | 3-Iodo-4-[(2-methyl-1-oxopropyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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